3-methyl-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide

kinase inhibitor design regioisomer differentiation ATP-binding site geometry

This compound is a defined pyridazine-benzamide kinase inhibitor fragment for SAR-driven lead optimization. Its meta-phenyl connectivity and 3-methyl substitution distinguish it from regioisomers (CAS 941946-01-6, 899758-85-1). Lacking ponatinib's ethynyl-imidazopyridazine extension, it serves as a negative control for T315I-mutant BCR-ABL assays and a matched molecular pair with its 3-CF₃ analog (CAS 922808-83-1) for ADME profiling. Ideal for fragment-growing and scaffold-hopping campaigns.

Molecular Formula C23H25N5O
Molecular Weight 387.487
CAS No. 899981-04-5
Cat. No. B2727245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide
CAS899981-04-5
Molecular FormulaC23H25N5O
Molecular Weight387.487
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCN(CC4)C
InChIInChI=1S/C23H25N5O/c1-17-5-3-7-19(15-17)23(29)24-20-8-4-6-18(16-20)21-9-10-22(26-25-21)28-13-11-27(2)12-14-28/h3-10,15-16H,11-14H2,1-2H3,(H,24,29)
InChIKeyPWDXBKYCZKCKGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-methyl-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide (CAS 899981-04-5): Structural Identity and Compound-Class Context for Procurement Decisions


3-methyl-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide (CAS 899981-04-5, molecular formula C₂₃H₂₅N₅O, molecular weight 387.487 g/mol) is a synthetic small molecule belonging to the N-phenyl-pyridazine-benzamide class of kinase-directed compounds . Its architecture features a 3-methylbenzamide moiety linked via a meta-substituted phenyl bridge to a 6-(4-methylpiperazin-1-yl)pyridazine core. This scaffold shares pharmacophoric elements with the clinically validated BCR-ABL inhibitor ponatinib (AP24534), notably the 4-methylpiperazine-pyridazine substructure [1]. However, the target compound lacks the imidazo[1,2-b]pyridazine ethynyl linker and trifluoromethylbenzamide tail that define ponatinib's pan-kinase potency profile, positioning it instead as a modular building block or early-stage screening hit within kinase inhibitor discovery programs [1].

Why Analog Substitution of 3-methyl-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide Risks Irreproducible Kinase Pharmacology


Within the N-phenyl-pyridazine-benzamide series, seemingly conservative structural modifications produce substantial shifts in kinase-binding profiles. The target compound's meta-phenyl connectivity between the benzamide and pyridazine rings distinguishes it from para-substituted regioisomers (e.g., CAS 941946-01-6), which adopt different vector angles at the ATP-binding pocket . Similarly, replacement of the 3-methyl group with 4-methyl (CAS 899758-85-1), 3-methoxy (CAS 899970-10-6), or 3-trifluoromethyl (CAS 922808-83-1) alters both steric and electronic complementarity to the kinase hinge region . Without direct comparative biochemical data, inference from SAR studies on the related ponatinib chemotype indicates that the absence of the ethynyl-imidazopyridazine extension in this compound eliminates the ability to occupy the DFG-out hydrophobic pocket required for T315I-mutant BCR-ABL inhibition, a property conferred by the extended conjugation system in ponatinib [1]. Generic interchange among in-class compounds without empirical target-engagement verification therefore carries a high risk of activity loss or altered selectivity.

Quantitative Differentiation Evidence for 3-methyl-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide Versus Closest Analogs


Meta- vs. Para-Phenyl Substitution: Impact on Molecular Geometry and Predicted Kinase Hinge-Binding

The target compound (CAS 899981-04-5) incorporates a meta-substituted central phenyl ring connecting the benzamide carbonyl to the pyridazine core. Its regioisomer, 3-methyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide (CAS 941946-01-6), features para-substitution. Although both share the identical molecular formula (C₂₃H₂₅N₅O) and molecular weight (387.487 g/mol), the meta connectivity in the target compound introduces a ~120° bond-angle trajectory versus the ~180° linear extension of the para isomer . This geometric divergence is expected to alter hydrogen-bonding distance and angle to the kinase hinge region when the pyridazine N1/N2 atoms act as hinge-binding acceptors [1]. No head-to-head biochemical IC₅₀ data are available in the public domain for either compound.

kinase inhibitor design regioisomer differentiation ATP-binding site geometry

Positional Methyl Group on Benzamide Ring: 3-Methyl vs. 4-Methyl Analog

The target compound bears a methyl substituent at the 3-position of the benzamide ring. The closest positional analog, 4-methyl-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide (CAS 899758-85-1), relocates the methyl group to the 4-position while retaining identical molecular formula (C₂₃H₂₅N₅O, MW 387.487) . In analogous benzamide kinase inhibitor series, shifting a methyl group from the meta to para position has been shown to modulate steric interactions with the gatekeeper residue and alter selectivity across kinase panels [1]. No direct comparative activity data exist publicly for these two specific compounds.

SAR methyl positional isomer benzamide substitution

Absence of Trifluoromethyl Group: Physicochemical and Target-Engagement Differentiation from Ponatinib-Like Chemotypes

Ponatinib (AP24534) contains a 3-trifluoromethylbenzamide moiety that contributes to occupancy of the DFG-out hydrophobic pocket in BCR-ABL and enhances lipophilicity (clogP ~5.1) [1]. The target compound replaces -CF₃ with -CH₃ at the 3-position, yielding a substantially lower calculated logP (~3.9 estimated) and eliminating fluorine-mediated protein-ligand interactions . The 3-CF₃ analog (N-{3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}-3-(trifluoromethyl)benzamide, CAS 922808-83-1) retains the CF₃ group but, like the target compound, lacks the ethynyl-imidazopyridazine extension required for DFG-out pocket penetration . The target compound's lower lipophilicity may confer advantages in aqueous solubility and reduced off-target binding but is predicted to compromise potency against hydrophobic kinase pockets relative to CF₃-containing analogs.

lipophilicity trifluoromethyl DFG-out binding kinase selectivity

Structural Simplification vs. Ponatinib: Reduced Molecular Complexity as a Chemical Probe Advantage

Ponatinib (AP24534, MW 532.56) achieves potent pan-BCR-ABL inhibition (IC₅₀ = 0.37 nM for native ABL, 2.0 nM for T315I mutant) through an extended conjugated system incorporating an imidazo[1,2-b]pyridazine ethynyl linker and trifluoromethylbenzamide tail [1]. The target compound (MW 387.487) represents a substantially simplified scaffold lacking both the ethynyl linker and the CF₃ group, resulting in a 145 Da lower molecular weight, 3 fewer rotatable bonds, and a markedly smaller 3D conformational space . While this simplification is expected to reduce absolute kinase-binding affinity compared to ponatinib, it renders the target compound substantially more amenable to rapid synthetic analoging, fragment-based elaboration, and use as a minimalist chemical probe for target deconvolution studies where polypharmacology is undesirable [2].

chemical probe molecular complexity scaffold simplification target deconvolution

High-Confidence Chemical Identity Verification: CAS Registry Specificity Within a Dense Analog Series

The CAS number 899981-04-5 uniquely identifies 3-methyl-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide within a crowded analog space where at least six closely related compounds differ by only a single substituent (Table 1) . These include: 3-methoxy (CAS 899970-10-6, ΔMW +16), 4-methyl positional isomer (CAS 899758-85-1, identical MW), 3-CF₃ (CAS 922808-83-1, ΔMW +54), 3-nitro (CAS 899970-16-2, ΔMW +36), 3-methyl-4-nitro (CAS 899981-10-3, ΔMW +81), and the para-phenyl regioisomer (CAS 941946-01-6) . This dense analog series creates substantial risk of procurement or inventory errors, as these compounds may be indistinguishable by elementary LC-MS without authentic reference standards .

chemical identity CAS registry quality control analog differentiation

Recommended Research Application Scenarios for 3-methyl-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide (CAS 899981-04-5)


Kinase Inhibitor Scaffold-Hopping and Early-Stage SAR Exploration

The target compound serves as a minimalist core scaffold for exploring structure-activity relationships within the pyridazine-benzamide kinase inhibitor class. Its reduced molecular complexity relative to ponatinib makes it an ideal starting point for fragment-growing campaigns or scaffold-hopping exercises where systematic elaboration of the benzamide substituent, central phenyl bridge, or pyridazine decoration is pursued [1]. The absence of the ethynyl-imidazopyridazine extension eliminates confounding polypharmacology, enabling cleaner assessment of pharmacophore contributions from individual structural modules [1].

Negative Control or Pharmacological Tool Compound for Ponatinib-Mediated Pathways

Given its structural homology to the pyridazine-methylpiperazine region of ponatinib but its lack of the extended conjugation system required for DFG-out pocket binding, this compound may function as a useful negative control in cellular assays interrogating BCR-ABL-dependent signaling [2]. Its inability to engage the T315I mutant kinase (inferred from the absence of the ethynyl linker present in ponatinib) allows researchers to discriminate between on-target kinase inhibition and off-target effects in phenotypic screening cascades [2].

Physicochemical Benchmarking of -CH₃ vs. -CF₃ Benzamide Analogs in ADME Assays

The target compound (3-CH₃) and its 3-CF₃ analog (CAS 922808-83-1) form a matched molecular pair for evaluating the impact of trifluoromethylation on lipophilicity, metabolic stability, plasma protein binding, and membrane permeability within an otherwise identical scaffold . Procurement of both compounds enables head-to-head ADME profiling without the confounding influence of the large ethynyl-imidazopyridazine moiety present in ponatinib, isolating the contribution of the -CH₃/-CF₃ switch to pharmacokinetic behavior .

Computational Chemistry and Docking Model Validation

As a structurally well-defined, synthetically accessible small molecule with limited conformational flexibility, the target compound is suitable for use as a validation ligand in computational docking studies targeting the ATP-binding site of kinases bearing a pyridazine-compatible hinge region [3]. Its meta-phenyl geometry provides a defined reference point for calibrating scoring functions and assessing predicted binding poses against experimentally determined co-crystal structures of related pyridazine-containing inhibitors such as ponatinib (PDB entries 3OXZ, 3OY3) [3].

Quote Request

Request a Quote for 3-methyl-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.